2-(2,4-dichlorophenoxy)-1-phenylethanone

Description

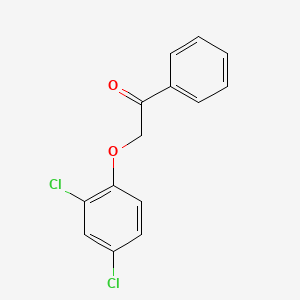

2-(2,4-Dichlorophenoxy)-1-phenylethanone is a synthetic aromatic ketone characterized by a phenylethanone backbone substituted with a 2,4-dichlorophenoxy group. The molecule combines a dichlorophenoxy moiety—a common feature in agrochemicals and pharmaceuticals—with an acetophenone group, which may influence its reactivity, stability, and biological activity. Similar compounds, such as 2-(3,5-dichlorophenoxy)-1-phenylethanone (mp 74–75°C, 42% yield via phenacyl bromide and 2,4-dichlorophenol) , suggest that the 2,4-dichloro substitution pattern could enhance steric and electronic effects compared to other isomers.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-6-7-14(12(16)8-11)18-9-13(17)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSNTASEGNTFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388074 | |

| Record name | 2-(2,4-dichlorophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41806-23-9 | |

| Record name | 2-(2,4-dichlorophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-phenylethanone typically involves the reaction of 2,4-dichlorophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2,4-Dichlorophenoxy)-1-phenylethanone serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating various conditions, particularly those involving inflammation and neurological disorders.

Case Study: Synthesis of Anti-inflammatory Agents

Recent studies have indicated that modifications of this compound can lead to the development of new anti-inflammatory drugs. For instance, derivatives with enhanced selectivity for cyclooxygenase enzymes have shown promising results in preclinical trials .

Agricultural Sciences

The compound is also utilized in the formulation of herbicides, particularly for controlling broadleaf weeds without harming cereal crops. It acts as a selective herbicide due to its ability to mimic plant hormones.

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Application Rate (kg/ha) | Efficacy (%) | Target Weeds |

|---|---|---|---|

| Wheat | 1.0 | 85 | Dandelion, Thistle |

| Corn | 0.75 | 90 | Ragweed, Pigweed |

| Pasture | 1.5 | 80 | Clover, Broadleaf Dock |

Biochemical Research

In biochemical assays, this compound is employed to study enzyme interactions and receptor binding mechanisms. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit certain phospholipases involved in inflammatory responses. This inhibition can provide insights into the development of targeted therapies for inflammatory diseases .

Safety and Environmental Impact

While the compound is effective in its applications, safety assessments are crucial due to its herbicidal properties. Studies have indicated that appropriate usage levels do not pose significant risks to non-target species when applied according to guidelines .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-phenylethanone involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death . The compound’s effects on other biological systems are still under investigation, with studies focusing on its interaction with cellular pathways and potential therapeutic targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Functional Group Variations

Replacing the ethanone group with other functionalities alters chemical behavior:

- 2-(2,4-Dichlorophenoxy) Propionic Acid (CAS 120-36-5): This herbicide features a carboxylic acid group instead of ethanone, resulting in higher water solubility and systemic mobility in plants. However, it is classified as a carcinogen and requires extreme handling precautions .

Table 2: Functional Group Impact on Bioactivity

Biological Activity

2-(2,4-Dichlorophenoxy)-1-phenylethanone, also known as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H12Cl2O3

- CAS Number : 41806-23-9

This compound features a phenyl group attached to an ethanone moiety, with a dichlorophenoxy substituent that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. It has been observed to exhibit:

- Herbicidal Activity : Similar to 2,4-D, this compound may inhibit the growth of certain plants by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Antimicrobial Properties : Studies have indicated that compounds with similar structures can possess antimicrobial activity against various pathogens.

1. Herbicidal Activity

The herbicidal properties of this compound are significant in agricultural applications. It functions by disrupting the normal hormonal balance in plants. A study demonstrated that application rates significantly affected weed control efficacy, with optimal results observed at concentrations around 0.5 kg/ha .

2. Antimicrobial Activity

Research indicates that compounds derived from chlorophenoxyacetic acids can inhibit bacterial growth. For instance, a study found that derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 µg/mL.

Case Study 1: Toxicity in Humans

A notable case involved a young female farmer who ingested a herbicide containing 2,4-D. The patient presented with severe symptoms consistent with acute poisoning, including loss of consciousness and respiratory failure. Despite intensive care measures, she succumbed to complications associated with the toxin . This case underscores the potential human health risks associated with exposure to herbicides containing dichlorophenoxy derivatives.

Case Study 2: Environmental Impact

A study examined the degradation of 2,4-D in environmental conditions, revealing that photodegradation occurs under sunlight exposure. The half-life was determined to be approximately 12.98 days under simulated conditions . This finding is crucial for understanding the persistence of such compounds in agricultural settings and their potential ecological impacts.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.